REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:10])[CH2:3][S:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].[Na].[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][C:13]1=O>CO>[C:2]([C:3]1[S:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:13]2[CH2:14][CH2:15][CH2:16][CH2:17][C:12]=12)(=[O:1])[CH3:10] |^1:10|
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
O=C(CSCC(=O)OC)C
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(C(CCCC1)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 50-60° C. for additional 1.5 hour
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under vacuum
|
Type
|
ADDITION
|
Details
|
dilute the residue with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous mixture with ethyl acetate (100 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the residue by a flash column on silica gel eluting with PE
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C2C(=C(S1)C(=O)OC)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 27.6% | |
YIELD: CALCULATEDPERCENTYIELD | 27.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |